molecular formula C11H11NO B1621281 4,5-Dimethyl-2-phenyl-1,3-oxazole CAS No. 26028-53-5

4,5-Dimethyl-2-phenyl-1,3-oxazole

Cat. No. B1621281
CAS RN: 26028-53-5
M. Wt: 173.21 g/mol
InChI Key: WPEBMUGUTWAODF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing oxazoles, including the Van Leusen Oxazole Synthesis . This reaction involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Palladium-catalyzed C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-2-phenyl-1,3-oxazole consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It has a stable liquid form at room temperature . Here’s the chemical structure:


Chemical Reactions Analysis

  • Arylation : The compound can undergo direct arylation at both C-5 and C-2 positions using various aryl and heteroaryl bromides, chlorides, iodides, and triflates .
  • One-Pot Synthesis : An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .
  • Cyclization : A [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant provides 2,5-disubstituted oxazoles .

Scientific Research Applications

Synthesis of Aromatic Carboxyl Functionalized Polymers

4,5-Dimethyl-2-phenyl-1,3-oxazole plays a significant role in the synthesis of aromatic carboxyl functionalized polymers. Summers and Quirk (1996) described the use of 4,5-dimethyl-2-phenyl-1,3-oxazole in the synthesis of ω-oxazolyl polystyrene, leading to the production of aromatic carboxyl chain-end functionalized polystyrene after specific reactions (Summers & Quirk, 1996).

Characterization and Synthesis of Substituted Oxazole

Kadam, Shaikh, and Patel (2016) synthesized and characterized a series of 2,4,5-trisubstituted oxazole compounds. The synthesis process involved 4,5-dimethyl-2-phenyl-1,3-oxazole, with subsequent structural determination via crystallography and DFT modeling (Kadam, Shaikh, & Patel, 2016).

Nonlinear Optical Properties Study

Murthy et al. (2010) explored the nonlinear optical properties of 4-substituted benzylidene-2-phenyl-5-oxazolones, including derivatives of 4,5-dimethyl-2-phenyl-1,3-oxazole. Their research employed techniques like Z-scan to understand the optical characteristics of these compounds (Murthy et al., 2010).

Coordination Chemistry in Organic Synthesis

Gómez, Muller, and Rocamora (1999) discussed the role of 4,5-dihydro-1,3-oxazole ligands, such as 4,5-dimethyl-2-phenyl-1,3-oxazole, in transition metal-catalyzed asymmetric organic syntheses. Their study highlights the versatility and structural significance of oxazoline ligands in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Atom Transfer Radical Polymerization

Summers, Maseko, and Summers (2013) utilized 4,5-dimethyl-2-phenyl-1,3-oxazole in atom transfer radical polymerization (ATRP) reactions. Their work led to the synthesis of well-defined α-oxazolyl functionalized polystyrene, showcasing the utility of 4,5-dimethyl-2-phenyl-1,3-oxazole in polymer science (Summers, Maseko, & Summers, 2013).

properties

IUPAC Name

4,5-dimethyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEBMUGUTWAODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379496
Record name 4,5-dimethyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-phenyl-1,3-oxazole

CAS RN

26028-53-5
Record name 4,5-dimethyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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